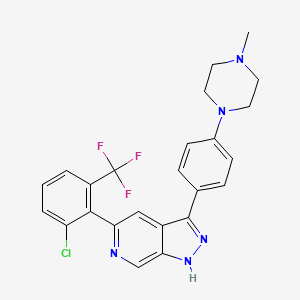
Hpk1-IN-15
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hematopoietic Progenitor Kinase 1 Inhibitor 15 (Hpk1-IN-15) is a small molecule inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family. HPK1 plays a crucial role in negatively regulating T-cell receptor signaling, making it a promising target for immunotherapy and cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-15 involves multiple steps, including the reaction of a brominated reagent with boronic acid or boric acid ester in an inert solvent . The process typically requires precise control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Hpk1-IN-15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Hpk1-IN-15 has a wide range of scientific research applications, including:
Mécanisme D'action
Hpk1-IN-15 exerts its effects by inhibiting HPK1 kinase activity. HPK1 is involved in the negative regulation of T-cell receptor signaling through phosphorylation of the adaptor protein Src homology 2 domain-containing leukocyte protein of 76 kDa (SLP-76). By inhibiting HPK1, this compound enhances T-cell activation and proliferation, leading to improved immune responses against tumors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several other HPK1 inhibitors have been developed, including:
Compound M074-2865: Identified through virtual screening and kinase inhibition assays.
NDI-101150: A highly selective HPK1 inhibitor that enhances B-cell activation.
Compound K: A potent HPK1 inhibitor with significant anti-tumor efficacy.
Uniqueness
Hpk1-IN-15 stands out due to its high selectivity and potency in inhibiting HPK1. It has demonstrated superior efficacy in enhancing T-cell activation and anti-tumor immune responses compared to other inhibitors .
Propriétés
Formule moléculaire |
C24H21ClF3N5 |
|---|---|
Poids moléculaire |
471.9 g/mol |
Nom IUPAC |
5-[2-chloro-6-(trifluoromethyl)phenyl]-3-[4-(4-methylpiperazin-1-yl)phenyl]-1H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C24H21ClF3N5/c1-32-9-11-33(12-10-32)16-7-5-15(6-8-16)23-17-13-20(29-14-21(17)30-31-23)22-18(24(26,27)28)3-2-4-19(22)25/h2-8,13-14H,9-12H2,1H3,(H,30,31) |
Clé InChI |
QVGWBTYTEUGLLR-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=CC=C(C=C2)C3=NNC4=CN=C(C=C43)C5=C(C=CC=C5Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


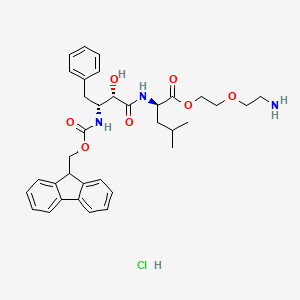
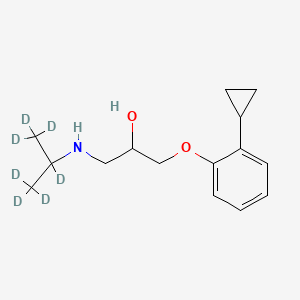

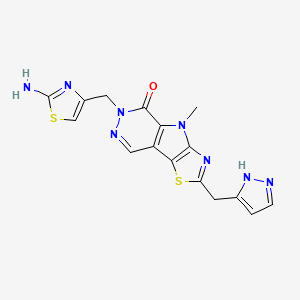



![dodecyl (4R)-4-[(3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12421734.png)


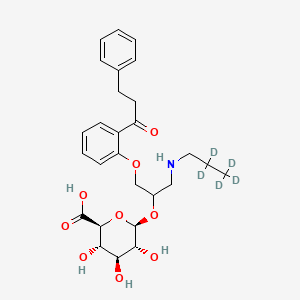

![(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)

